molecular formula C11H9BrMgO B6317190 2-Methoxy-1-naphthylmagnesium bromide CAS No. 36321-90-1

2-Methoxy-1-naphthylmagnesium bromide

Cat. No.: B6317190
CAS No.: 36321-90-1
M. Wt: 261.40 g/mol
InChI Key: GIZDITOOUPRLJT-UHFFFAOYSA-M
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Description

2-Methoxy-1-naphthylmagnesium bromide: is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is a solution in tetrahydrofuran (THF) and is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthylmagnesium bromide is typically synthesized by reacting 2-methoxy-1-bromonaphthalene with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

2-Methoxy-1-bromonaphthalene+Mg2-Methoxy-1-naphthylmagnesium bromide\text{2-Methoxy-1-bromonaphthalene} + \text{Mg} \rightarrow \text{this compound} 2-Methoxy-1-bromonaphthalene+Mg→2-Methoxy-1-naphthylmagnesium bromide

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored for temperature and pressure to ensure optimal conditions for the formation of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-naphthylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF.

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed through substitution and coupling reactions.

Scientific Research Applications

Chemistry: 2-Methoxy-1-naphthylmagnesium bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and natural products.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of intermediates for drug development.

Industry: In the industrial sector, this compound is used in the large-scale synthesis of organic compounds, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-1-naphthylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.

Comparison with Similar Compounds

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

Comparison: 2-Methoxy-1-naphthylmagnesium bromide is unique due to the presence of the methoxy group and the naphthalene ring, which can influence its reactivity and selectivity in reactions. Compared to simpler Grignard reagents like phenylmagnesium bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

magnesium;2-methoxy-1H-naphthalen-1-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZDITOOUPRLJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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